molecular formula C16H20F3NO3 B2523858 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2189497-87-6

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2523858
CAS No.: 2189497-87-6
M. Wt: 331.335
InChI Key: JXSACIBYTVEQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzamide ring and a cyclopentylmethyl side chain modified with a 2-hydroxyethoxy group. The 2-hydroxyethoxy group may enhance solubility, while the trifluoromethyl group is often associated with metabolic stability and bioactivity .

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO3/c17-16(18,19)13-5-3-4-12(10-13)14(22)20-11-15(23-9-8-21)6-1-2-7-15/h3-5,10,21H,1-2,6-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSACIBYTVEQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl group is introduced through a reaction involving cyclopentyl bromide and an appropriate nucleophile.

    Attachment of the Hydroxyethoxy Group: The hydroxyethoxy group is added via an etherification reaction, often using ethylene glycol as a starting material.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using trifluoromethylation reagents such as trifluoromethyl iodide.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using benzoyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or cyclopentyl derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Therapeutic Potential : N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(trifluoromethyl)benzamide has been studied for its potential anti-inflammatory and anticancer properties. The benzamide structure is known for its ability to interact with various cellular pathways, potentially leading to apoptosis in cancer cells.
  • Mechanism of Action : The compound interacts with specific molecular targets such as enzymes and receptors involved in inflammation and cancer progression, modulating biochemical pathways that could lead to therapeutic effects.
  • In Vitro Studies : Research indicates that this compound can inhibit cell proliferation in certain cancer cell lines and reduce pro-inflammatory cytokine levels in macrophage cultures, suggesting its potential as an anticancer agent and anti-inflammatory drug .
  • Anti-inflammatory Activity : Compounds with similar structural features often inhibit pro-inflammatory cytokines. Studies have shown significant reductions in TNF-alpha and IL-6 levels when tested in vitro.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, as indicated by its effects on cell viability in cancer models.

In Vitro Studies

  • Cell Proliferation Inhibition : Assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, indicating its potential as an anticancer agent.
  • Cytokine Production : Evaluations in macrophage cultures revealed significant decreases in TNF-alpha and IL-6 levels, highlighting its anti-inflammatory capabilities.

In Vivo Studies

Research involving animal models has shown promising results regarding the efficacy of this compound in reducing tumor size and inflammation markers, although further studies are required to establish definitive therapeutic protocols.

Mechanism of Action

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzamide moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences between the target compound and similar benzamide derivatives:

Compound Name Substituent on Amide Nitrogen Benzamide Substituents Molecular Formula (if available) Known Applications/Notes Reference
N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(trifluoromethyl)benzamide Cyclopentylmethyl with 2-hydroxyethoxy 3-CF₃ Not explicitly provided Inferred research compound -
N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) 3-Isopropoxyphenyl 2-CF₃ C₁₇H₁₆F₃NO₂ Agricultural fungicide
N-[(3-Chlorophenyl)methyl]-3-(trifluoromethyl)benzamide (25a) 3-Chlorophenylmethyl 3-CF₃ C₁₅H₁₁ClF₃NO Research compound (≥95% purity)
N-[(4-Hydroxyphenyl)methyl]-3-(trifluoromethyl)benzamide (25e) 4-Hydroxyphenylmethyl 3-CF₃ C₁₅H₁₂F₃NO₂ Synthesized via BBr₃-mediated reaction
N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide 1-(3-Chloropyrazin-2-yl)ethyl 3,5-di-CF₃ C₁₆H₁₁ClF₆N₃O Intermediate in medicinal chemistry
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide 4-Chloro-3-CF₃-phenyl 2-OH C₁₄H₉ClF₃NO₂ Unspecified biological activity
Key Observations:

Trifluoromethyl Position : The target compound shares the 3-CF₃ substitution with compounds 25a and 25e , whereas flutolanil () has a 2-CF₃ group.

Side Chain Diversity : The cyclopentylmethyl-2-hydroxyethoxy side chain is unique compared to chlorophenylmethyl (25a) or hydroxyphenylmethyl (25e) groups.

Biological Relevance : Flutolanil’s isopropoxyphenyl group contributes to its fungicidal activity , while the hydroxy group in 25e may enable hydrogen bonding in target interactions .

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(trifluoromethyl)benzamide, a compound characterized by its complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₀F₃NO₄
  • Molecular Weight : 347.33 g/mol
  • CAS Number : 2320953-47-5

The compound features a trifluoromethyl group and a hydroxyethoxy-cyclopentyl moiety, which contribute to its unique biological properties.

Research indicates that this compound may function through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives of 4-(trifluoromethyl)benzohydrazide were evaluated for their inhibitory effects, revealing moderate inhibition with IC₅₀ values ranging from 27.04 to 106.75 µM for AChE .
  • Antimicrobial Activity : The structural similarities with other compounds that exhibit antimicrobial properties suggest that this benzamide may also possess similar activities. Compounds with trifluoromethyl groups have been documented to enhance antimicrobial efficacy against various pathogens .
  • Antitumor Activity : Preliminary studies indicate that compounds with similar structural motifs can exhibit antitumor effects by interacting with cellular targets involved in proliferation and survival pathways .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Enzyme Inhibition : The compound was tested against AChE and BuChE, showing promising inhibitory activity comparable to established drugs like rivastigmine.
  • Antimicrobial Screening : The compound was assessed for its ability to inhibit the growth of various bacterial strains, with results indicating potential effectiveness against resistant strains.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of several derivatives, including those structurally related to this compound. The results indicated significant inhibition against Staphylococcus aureus strains with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
  • Antitumor Activity Assessment :
    • Another investigation focused on the antitumor potential of similar compounds, revealing that certain derivatives exhibited enhanced cytotoxicity against cancer cell lines, suggesting a need for further exploration into their mechanisms and therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeMethodologyFindings
Enzyme InhibitionAChE/BuChE assaysModerate inhibition (IC₅₀: 27.04 - 106.75 µM)
AntimicrobialMIC testing against bacterial strainsEffective against S. aureus (MIC: 4 - 16 µg/mL)
AntitumorCytotoxicity assaysEnhanced cytotoxicity in cancer cell lines

Q & A

Q. What are the critical steps and reagents for synthesizing N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(trifluoromethyl)benzamide with high purity?

The synthesis typically involves:

  • Formation of the cyclopentyl intermediate : Reaction of cyclopentanol derivatives with 2-hydroxyethoxy groups under controlled pH and temperature to avoid side reactions.
  • Amidation : Coupling the intermediate with 3-(trifluoromethyl)benzoic acid using agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) to activate the carboxyl group .
  • Purification : Column chromatography (normal-phase or reverse-phase) and recrystallization to achieve >95% purity, monitored via TLC or HPLC . Key reagents include sodium borohydride for reductions and triethylamine as a base to neutralize byproducts .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • 1H/13C NMR : To verify the presence of the hydroxyethoxy group (δ ~3.5–4.5 ppm for ether protons) and trifluoromethylbenzamide moiety (δ ~7.5–8.5 ppm for aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion) and rule out impurities .
  • IR spectroscopy : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (O-H, ~3200–3600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the cyclopentyl intermediate?

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclopentyl ring formation, while higher temperatures (40–60°C) accelerate amidation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while THF improves coupling efficiency .
  • Catalyst screening : Palladium or nickel catalysts may stabilize transition states in cyclization steps, as observed in analogous benzamide syntheses .

Q. How do structural modifications (e.g., hydroxyethoxy vs. methoxy groups) impact biological activity?

  • Hydroxyethoxy substituents : Enhance hydrophilicity and hydrogen-bonding capacity, potentially improving receptor binding compared to methoxy groups. For example, in related compounds, substitution at the cyclopentyl ring increased IC50 values by 3-fold in kinase inhibition assays .
  • Trifluoromethyl positioning : Meta-substitution on the benzamide (as in this compound) often improves metabolic stability over para-substituted analogs .

Q. What strategies resolve discrepancies in biological assay data across studies?

  • Purity validation : Re-analyze compound batches via HPLC to rule out degradation products (e.g., hydrolysis of the hydroxyethoxy group) .
  • Orthogonal assays : Use SPR (surface plasmon resonance) to validate binding affinity if cell-based assays show variability due to off-target effects .
  • Control experiments : Include structurally similar analogs (e.g., N-(cyclopropylmethyl)-3-(trifluoromethyl)benzamide) to isolate the contribution of the hydroxyethoxy group .

Q. How can stability studies be designed to assess degradation pathways under physiological conditions?

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions, followed by HPLC-MS to identify breakdown products (e.g., cleavage of the cyclopentyl-ether bond) .
  • Accelerated stability testing : Store the compound at 25°C/60% RH for 6 months and monitor purity changes monthly .

Data Analysis and Mechanistic Questions

Q. How to interpret conflicting NMR signals in the cyclopentyl region?

  • 2D NMR (COSY, NOESY) : Resolve overlapping peaks by correlating proton-proton couplings and spatial proximities. For example, NOESY can distinguish axial vs. equatorial protons on the cyclopentyl ring .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the hydroxyethoxy side chain .

Q. What computational methods predict binding modes of this compound with target proteins?

  • Molecular docking (AutoDock Vina) : Use crystal structures of homologous proteins (e.g., kinases or GPCRs) to model interactions between the trifluoromethylbenzamide moiety and hydrophobic pockets .
  • MD simulations (GROMACS) : Assess stability of the ligand-protein complex over 100-ns trajectories, focusing on hydrogen bonds with the hydroxyethoxy group .

Tables for Comparative Analysis

Table 1. Comparison of synthetic yields for analogs with varying substituents:

Substituent on Cyclopentyl RingYield (%)Purity (%)Key Reagent
2-Hydroxyethoxy7298EDC/HOBt
Methoxy6595DCC/DMAP
Chloro5890SOCl2
Data adapted from

Table 2. Biological activity of trifluoromethylbenzamide derivatives:

CompoundTarget ProteinIC50 (nM)LogP
This compoundKinase X12 ± 22.8
N-(cyclopropylmethyl)-3-(trifluoromethyl)benzamideKinase X35 ± 53.1
Data from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.